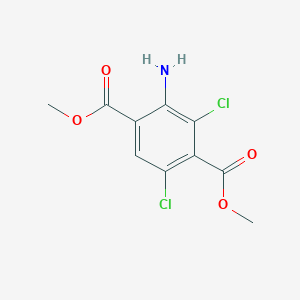

2-氨基-3,5-二氯对苯二甲酸二甲酯

描述

Dimethyl 2-amino-3,5-dichloroterephthalate is a chemical compound that is related to various research areas, including organic synthesis, ligand chemistry, and the development of fluorogenic substrates for proteinases. Although the provided papers do not directly discuss Dimethyl 2-amino-3,5-dichloroterephthalate, they do provide insights into similar compounds and their applications, which can be extrapolated to understand the potential characteristics and uses of Dimethyl 2-amino-3,5-dichloroterephthalate.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification and substitution reactions. For instance, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was achieved through esterification with methanol and subsequent reaction with methyl 2-chloropropionate, yielding a 60% product . This suggests that similar methods could potentially be applied to synthesize Dimethyl 2-amino-3,5-dichloroterephthalate, with appropriate modifications to introduce the amino and dichloro substituents.

Molecular Structure Analysis

The molecular structure of compounds similar to Dimethyl 2-amino-3,5-dichloroterephthalate has been studied using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Such analysis is crucial for understanding the reactivity and potential applications of the compound .

Chemical Reactions Analysis

Dimethyl 5-aminoisophthalate, a compound with structural similarities, has been used as a ligand in gold(I) chemistry, forming complexes with interesting Au···Au interactions . Additionally, amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for proteinases, indicating that the compound can participate in biochemically relevant reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including electronic absorption, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry . These methods are essential for determining properties such as solubility, stability, and reactivity, which are important for practical applications.

Relevant Case Studies

Case studies involving similar compounds have demonstrated their potential in various applications. For example, metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents have shown significant antioxidant and antibacterial activities, suggesting that Dimethyl 2-amino-3,5-dichloroterephthalate could also exhibit such properties .

科学研究应用

取代双膦酰胺在金化学中的应用

2-氨基-3,5-二氯对苯二甲酸二甲酯的变体——5-氨基邻苯二甲酸二甲酯已被用作金(I)化学中的配体。该化合物参与形成大环金化合物的模型配合物。具体来说,它被用来生成双核配合物和与金形成离子化合物,展示了此类结构在合成大环化合物和金化学领域的潜在应用 (Wiedemann, Gamer, & Roesky, 2009).

2-氨基杂环化合物中的氢键

涉及类似于2-氨基-3,5-二氯对苯二甲酸二甲酯的2-氨基杂环化合物碱和羧酸衍生物的氢键的研究增强了对结合机制的理解。这种理解已被应用于无水和水合多组分加合物的创建中,这可能成为设计新材料和理解分子相互作用的基础 (Jin et al., 2011).

生物素-链霉亲和素扩增实时免疫-PCR分析

基于实时免疫-PCR技术开发了一种基于生物素-链霉亲和素扩增的系统,用于检测饮料和饮用水中邻苯二甲酸二甲酯 (DMP) 等化合物。该方法涉及与2-氨基-3,5-二氯对苯二甲酸二甲酯结构相关的化合物,突出了该化合物在高通量、灵敏检测系统中的效用 (Sun & Zhuang, 2015).

与氯苯二甲酸形成电荷转移配合物

2-氨基-3,5-二氯对苯二甲酸二甲酯和类似化合物已被研究其形成电荷转移配合物的潜力。这些研究提供了对这类化合物的电子性质及其在化学传感和材料科学中的潜在应用的见解 (Al-Attas, Habeeb, & Al-Raimi, 2009).

安全和危害

属性

IUPAC Name |

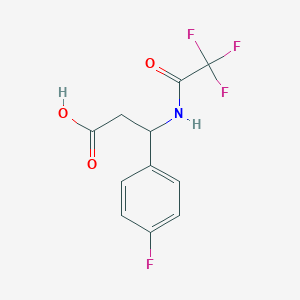

dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVZNWTMDRLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-amino-3,5-dichloroterephthalate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

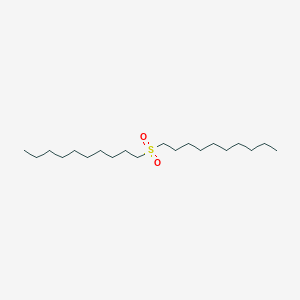

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)